molecular formula C6H5N3 B1208166 Imidazo[1,2-a]pyrimidine CAS No. 274-95-3

Imidazo[1,2-a]pyrimidine

Cat. No.: B1208166
CAS No.: 274-95-3
M. Wt: 119.12 g/mol
InChI Key: INSWZAQOISIYDT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a fused heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which combines an imidazole ring with a pyrimidine ring, resulting in a bicyclic system. This compound and its derivatives are known for their diverse biological activities, making them valuable scaffolds in drug discovery and development .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidine has been recognized as a significant scaffold in medicinal chemistry due to its broad range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Furthermore, it has been utilized as a core backbone for the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .

Mode of Action

The mode of action of this compound varies depending on the specific compound and its targets. For instance, some this compound derivatives have been found to act as DNA poisons, causing damage to the nuclear DNA and inducing mutagenesis . On the other hand, some compounds have been found to disrupt mitochondrial functions .

Biochemical Pathways

This compound compounds target essential, conserved cellular processes . For example, one compound was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . Another compound acted as a DNA poison, causing damage to the nuclear DNA .

Pharmacokinetics

The pharmacokinetics of this compound compounds can vary. For instance, Q203, an this compound derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The effects of this compound compounds can be quite potent. For example, one compound showed the highest COX-2 inhibitory effect, even more than celecoxib, a reference drug . Another compound, I-11, was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. For instance, this compound derivatives have been reported to inhibit cyclin-dependent kinases, thereby modulating cell cycle progression and apoptosis . Additionally, this compound can bind to proteins such as heat shock proteins, influencing their chaperone activity and stability . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

Cellular Effects

This compound exerts a range of effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators . In neuronal cells, this compound has been reported to enhance neuroprotection and promote neurite outgrowth, suggesting its potential in treating neurodegenerative diseases . Overall, this compound influences cell function by altering cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . For example, this compound derivatives have been shown to inhibit protein kinases by competing with ATP for binding to the kinase domain . Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and transcriptional activity . These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be influenced by factors such as dosage and exposure duration. For instance, prolonged exposure to high concentrations of this compound may lead to sustained inhibition of target enzymes and persistent changes in gene expression . These temporal effects highlight the importance of optimizing dosage and treatment duration in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound has been shown to exert therapeutic effects such as tumor growth inhibition and neuroprotection without causing significant toxicity . At higher doses, this compound may induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range to maximize therapeutic efficacy while minimizing toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyrimidine can be synthesized through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One common approach involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another method includes the cyclization of N-alkylated 2-aminopyridines with formamide derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that prioritize high yields and cost-effectiveness. Multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single step, are particularly advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while substitution reactions can introduce various functional groups onto the this compound scaffold .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,5-a]pyridine: Another fused heterocycle with a different ring fusion pattern.

    Pyrido[1,2-a]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring.

Uniqueness: Imidazo[1,2-a]pyrimidine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable scaffold in drug discovery .

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWZAQOISIYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341928
Record name Imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-95-3
Record name Imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-aminopyrimidine (0.5 g, 5.26 mmol), bromoacetaldehyde diethyl acetal (2.07 g, 10.5 mmol) and 48% aqueous hydrobromic acid (0.5 ml) in ethanol (5 ml) was heated at reflux for 18 h. The reaction was cooled and pre-adsorbed directly onto silica gel. Purification by flash chromatography eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-3%) gave a solid which was triturated with 5% diethyl ether in isohexane to afford imidazo[1,2-a]pyrimidine (0.51 g, 82%) as a tan solid: δH (400 MHz, CDCl3) 6.92 (1H, dd, J 7 and 4), 7.59 (1H, d, J 1), 7.84 (1H, d, J 1), 8.49 (1H, dd, J 7 and 2), 8.58 (1H, dd, J 7 and 2).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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